Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
Overview
Description
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is a chemical compound with the CAS Number: 1194701-70-6 . It has a molecular weight of 243.33 and its IUPAC name is ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate . The compound is solid in physical form .
Synthesis Analysis
The synthesis of new 1-thia-azaspiro[4.5]decane derivatives, including Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, has been reported . The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is 1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is a solid compound . It has a melting point range of 126-128°C . The compound has a molecular weight of 243.33 .
Scientific Research Applications
Stereochemical Properties and Synthesis
- Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate derivatives exhibit interesting stereochemical properties. The synthesis of these compounds involves diastereoisomeric mixtures, with their 3-aminoacetyl derivatives isolated in a single isomeric form. This stereochemistry is essential for understanding the compound's biological activity and potential applications (Pellegrini et al., 1997).
Antiviral Evaluation
- A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, were synthesized and evaluated for their antiviral activity. Some derivatives displayed significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Pharmacological Evaluation
- In a study, spirodecane derivatives of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate were evaluated for dopamine agonist activity. While they did not display central nervous system activity, one derivative exhibited potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).
Anticancer Activity
- Some derivatives of 1-thia-4-azaspiro[4.5]decane, including ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, were synthesized and evaluated for their anticancer activity. The compounds showed moderate to high inhibition activities against various human cancer cell lines (Flefel et al., 2017).
Synthesis and Structural Analysis
- Studies on the synthesis and structure of derivatives related to ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate provide insights into the chemical properties and potential for further chemical modifications. This knowledge is crucial for tailoring the compound for specific scientific applications (Kuroyan et al., 1991).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQMWXLDWTQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC12NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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